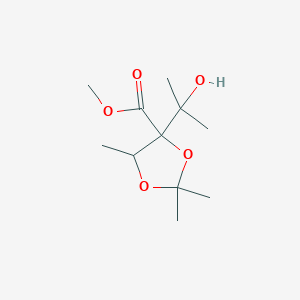
3-Bromo-2,4,5,6-tetrafluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4,5,6-tetrafluorophenol is a chemical compound with the molecular formula C6HBrF4O and a molecular weight of 244.97 g/mol It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorophenol typically involves the bromination of 2,4,5,6-tetrafluorophenol. One common method includes the reaction of 2,4,5,6-tetrafluorophenol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles such as hydroxide, amines, or organolithium compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, and other nucleophiles under basic conditions.
Oxidation: Cytochrome P450 enzymes or chemical oxidants like potassium permanganate.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenols.
Oxidation Products: Tetrafluorobenzoquinone and other oxidized derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-2,4,5,6-tetrafluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorophenol involves its interaction with various molecular targets. The presence of multiple fluorine atoms increases its electron-withdrawing capacity, making it a strong electrophile. This property allows it to participate in nucleophilic substitution reactions, where it can displace other groups on the aromatic ring. The bromine atom also plays a role in facilitating these reactions by stabilizing the transition state .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorophenol: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3,5,6-tetrafluorophenol: Positional isomer with bromine at a different position, affecting its reactivity and applications.
1-Bromo-2,4,5-trifluorobenzene: Similar but with one less fluorine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-2,4,5,6-tetrafluorophenol is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-bromo-2,4,5,6-tetrafluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODQJBBHTVFDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





